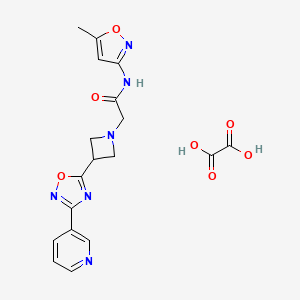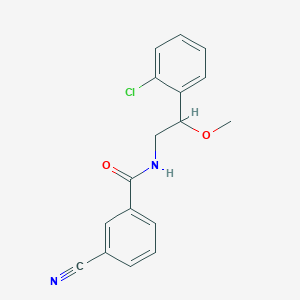
(3-环丙氧基苯基)硼酸
描述
“(3-Cyclopropoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 808140-97-8 . It has a molecular weight of 178 and its IUPAC name is 3-(cyclopropyloxy)phenylboronic acid . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “(3-Cyclopropoxyphenyl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(3-Cyclopropoxyphenyl)boronic acid” can be represented by the linear formula: C9H11BO3 . The InChI code for this compound is 1S/C9H11BO3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2 .Chemical Reactions Analysis
Boronic acids, including “(3-Cyclopropoxyphenyl)boronic acid”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
“(3-Cyclopropoxyphenyl)boronic acid” is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用
催化应用
硼酸是用于催化反应中的多功能分子。例如,它们催化高度对映选择性的 aza-Michael 加成反应,从而能够合成稠密官能化的环己烷 (Hashimoto, Gálvez, & Maruoka, 2015)。此外,它们还参与诸如氢金属化、烷基化和醛醇型反应 (Erker, 2005) 等反应。
不稳定硼酸的稳定化
不稳定的硼酸,包括环丙基衍生物,可以通过从空气稳定的 MIDA 硼酸酯中缓慢释放来稳定。这种方法将不稳定的硼酸转化为用于交叉偶联的高效构建模块 (Knapp, Gillis, & Burke, 2009)。
电化学硼化
一种创新的羧酸硼化方法涉及电化学方法,将它们转化为硼酸,该过程既简单又可扩展 (Barton, Chen, Blackmond, & Baran, 2021)。
材料科学应用
硼基材料,如硼烯,表现出独特的性能,适用于各种应用,包括超级电容器、电池、储氢和生物医学用途 (Ou, Wang, Yu, Liu, Tao, Ji, & Mei, 2021)。硼烯是硼的同素异形体,由于其金属特性,在电子学等领域显示出前景 (Mannix, Zhou, Kiraly, Wood, Alducin, Myers, Liu, Fisher, Santiago, Guest, Yacaman, Ponce, Oganov, Hersam, & Guisinger, 2015)。
传感应用
硼酸由于与二醇和强路易斯碱的相互作用而被用于传感应用中,适用于生物标记、蛋白质操作和治疗开发 (Lacina, Skládal, & James, 2014)。
药物制剂
除了在合成有机化学中得到充分证明的作用外,硼酸化合物已被探索其在开发酶抑制剂、癌症治疗剂和生物学上重要的糖类模拟物中的潜力 (Yang, Gao, & Wang, 2003)。
作用机制
Target of Action
(3-Cyclopropoxyphenyl)boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of (3-Cyclopropoxyphenyl)boronic acid are the organic groups involved in these reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, the mode of action of (3-Cyclopropoxyphenyl)boronic acid involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (3-Cyclopropoxyphenyl)boronic acid are primarily related to the formation of carbon-carbon bonds in organic synthesis . The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, is a key method for creating these bonds . The downstream effects of these reactions include the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The molecular and cellular effects of (3-Cyclopropoxyphenyl)boronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, the result of its action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of (3-Cyclopropoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air . .
安全和危害
“(3-Cyclopropoxyphenyl)boronic acid” is associated with certain safety hazards. The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
未来方向
属性
IUPAC Name |
(3-cyclopropyloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNZZEIYAXQMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropoxyphenyl)boronic acid | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

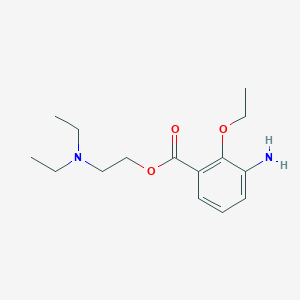
![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)
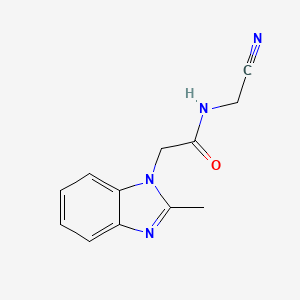
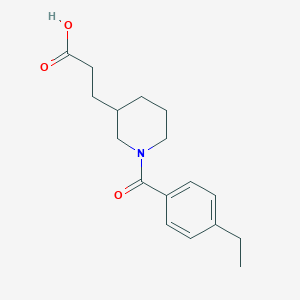
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)
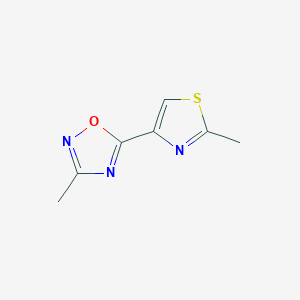
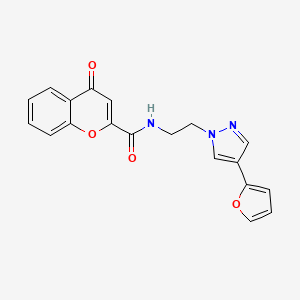
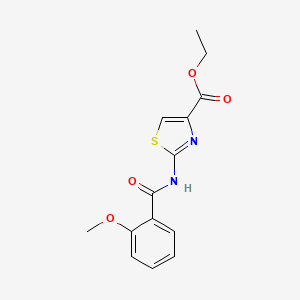
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)

